7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol
Description
This quinazoline derivative features a 4-(4-methoxyphenyl)amino substituent at position 4 and methoxy groups at positions 6 and 7 (CAS 83578-17-0; C₁₇H₁₇N₃O₂) . The methoxy groups enhance solubility and influence pharmacokinetics, while the 4-methoxyphenylamino moiety contributes to hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
7-methoxy-4-(4-methoxyanilino)quinazolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-11-5-3-10(4-6-11)19-16-12-7-14(20)15(22-2)8-13(12)17-9-18-16/h3-9,20H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLCCVQHBHBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol typically involves a multi-step process. One common synthetic route starts with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. The key steps include:
Chlorination: The starting material is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline.
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with substituted anilines to yield 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives.
Hydrolysis: The intermediate is hydrolyzed with ammonia to produce 7-methoxy-4-(substituted aniline)quinazolin-6-ol derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity:
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol is primarily studied for its potential as an antitumor agent . Research indicates that it inhibits the phosphorylation of the epidermal growth factor receptor (EGFR), a critical pathway in cancer cell proliferation. This mechanism suggests that the compound could be valuable in developing treatments for cancers characterized by EGFR overexpression, such as non-small cell lung cancer.
Antimicrobial Properties:
The compound also exhibits significant antimicrobial activity , particularly against drug-resistant bacterial strains. Studies have shown that it disrupts bacterial cell wall synthesis and inhibits quorum sensing, thereby reducing bacterial virulence and biofilm formation. This dual functionality highlights its potential as a therapeutic agent against infections caused by resistant pathogens.
Biological Applications
Mechanism of Action:
- EGFR Inhibition: By blocking EGFR phosphorylation, the compound hampers cancer cell growth and survival.
- Antimicrobial Mechanism: It interferes with the synthesis of bacterial cell walls and alters communication pathways within bacterial populations.
Case Studies:
Recent studies have demonstrated the efficacy of this compound in vitro against various cancer cell lines and resistant bacterial strains. For instance:
- Cancer Cell Lines: The compound was tested on A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing reduced viability at micromolar concentrations.
- Bacterial Strains: It exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing other biologically active quinazoline derivatives. Its unique substitution pattern allows for modifications that can enhance biological activity or selectivity for specific targets.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol involves the inhibition of specific molecular targets:
EGFR Inhibition: The compound inhibits EGFR phosphorylation, which is crucial for the proliferation of cancer cells.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits quorum sensing, thereby reducing bacterial virulence and biofilm formation.
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
Key structural differences among quinazoline derivatives lie in their substituents, which modulate solubility, lipophilicity, and electronic properties:
Key Observations :
- Benzyloxy/Benzylamino Derivatives: Increased lipophilicity improves membrane permeability but may reduce metabolic stability .
Biological Activity
Overview
7-Methoxy-4-((4-methoxyphenyl)amino)quinazolin-6-ol is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. Its unique substitution pattern imparts specific biological properties that make it a candidate for further research in cancer treatment and antimicrobial applications.
- Molecular Formula : C₁₆H₁₅N₃O₃
- Molecular Weight : 297.31 g/mol
- CAS Number : 1165930-75-5
The biological activity of this compound primarily involves:
- EGFR Inhibition : The compound inhibits the phosphorylation of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Antimicrobial Activity : It disrupts bacterial cell wall synthesis and inhibits quorum sensing, reducing bacterial virulence and biofilm formation .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- HCT116 (colon cancer) : IC₅₀ = 6.59 µM, outperforming sorafenib (IC₅₀ = 5.47 µM).
- MCF7 (breast cancer) : IC₅₀ values range from 5.86 to 9.43 µM for different derivatives .
Antimicrobial Properties
The compound has shown promising results against drug-resistant bacterial strains:
- It significantly inhibits biofilm formation and quorum sensing mechanisms in bacteria, which are critical for their virulence .
Study on Antitumor Efficacy
In a comparative study, several quinazoline derivatives were synthesized and tested for their antitumor properties. Among them, this compound demonstrated potent inhibitory effects on EGFR/VEGFR pathways, leading to apoptosis in treated cells. The study highlighted the compound's ability to bind effectively to these targets, showcasing its potential as a therapeutic agent in oncology .
Antimicrobial Activity Assessment
A separate investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibits the growth of various pathogenic bacteria, including those resistant to conventional antibiotics. The study utilized quorum sensing inhibition assays to demonstrate its effectiveness in reducing bacterial virulence .
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- Storage : Tightly sealed containers in ventilated, cool areas (<25°C); incompatible with strong oxidizers .
- PPE : Nitrile gloves, lab coats, and goggles.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .
How do electronic effects of substituents modulate its reactivity in further functionalization?
Advanced Research Question
The 4-methoxyphenylamino group is electron-donating, activating the quinazoline C4 position for electrophilic substitution. Computational modeling (DFT, Fukui indices) predicts preferential sites:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
